molecular formula C11H17ClN2O2S B1524765 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride CAS No. 1174143-24-8

1-(Phenylsulfonyl)-4-piperidinamine hydrochloride

Cat. No. B1524765
M. Wt: 276.78 g/mol
InChI Key: BAOCNBVLYDBGJA-UHFFFAOYSA-N
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Description

“1-(Phenylsulfonyl)-4-piperidinamine hydrochloride” is a chemical compound with the molecular formula C11H16N2O2S . It is used for pharmaceutical testing .

Scientific Research Applications

Application 1: Antioxidant Activity

  • Summary of the Application: Phenylsulfonyl compounds, specifically triazolium sulfonamide ionic liquids, have been tested for various microbiological activities, including antioxidant activity .
  • Methods of Application: The compounds were synthesized and characterized using NMR, FT-IR, and mass analysis techniques . The antioxidant activity was then measured and compared with other ionic liquids .
  • Results: The antioxidant activity of the triazolium sulfonamide ionic liquids showed an IC50 value of 14.12, indicating a strong antioxidant potency . In particular, tetracationic triazolium ionic liquids exhibited the highest antioxidant potency compared to tricationic, dicationic, and monocationic ionic liquids .

Application 2: Anti-SARS-CoV-2 and MERS-CoV-2 Therapeutics

  • Summary of the Application: Spirooxindole-based phenylsulfone compounds have been investigated for their anti-coronavirus activity .
  • Methods of Application: The compounds were synthesized by [3 + 2] cycloaddition reactions . They were then assessed individually against highly pathogenic human coronaviruses .
  • Results: The newly synthesized spirooxindoles proved to be highly potent and safer . Compounds 4i and 4d represented the most potent activity against MERS-CoV with IC50 values of 11 and 23 µM, respectively .

Application 3: Synthesis of Piperidine Derivatives

  • Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: Various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Application 4: C–S Bond Functionalization of Sulfones

  • Summary of the Application: The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .
  • Methods of Application: This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
  • Results: The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .

Application 5: Synthesis of Biologically Active Piperidines

  • Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: Various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Application 6: C–S Bond Functionalization of Sulfones

  • Summary of the Application: The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .
  • Methods of Application: This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
  • Results: The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .

properties

IUPAC Name

1-(benzenesulfonyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-5,10H,6-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOCNBVLYDBGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-4-piperidinamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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